molecular formula C8H12ClN5O B13427460 (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide

(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide

Cat. No.: B13427460
M. Wt: 229.67 g/mol
InChI Key: ZOPXSIFXSLNJKO-UHFFFAOYSA-N
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Description

(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide (CAS# 2098154-85-7) is a high-purity chemical reagent of significant interest in medicinal chemistry and antifungal research. This compound features a complex molecular architecture (C8H12ClN5O, MW: 229.67 g/mol) that serves as a key intermediate for investigating novel therapeutic agents . This compound is of particular value for researchers studying the orotomide class of antifungals. Olorofim, the first-in-class orotomide antifungal, has demonstrated efficacy in patients with invasive fungal diseases who have few or no other treatment options, as shown in a recent Phase 2b study . Olorofim acts through a unique mechanism of action by inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme, a critical component in the de novo pyrimidine biosynthesis pathway of fungi. This action impairs fungal growth and viability, offering a new line of defense against pathogens resistant to established antifungal therapies . (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide, with its N'-hydroxyacetimidamide moiety and imidazopyrazine core, represents a critical structural motif for scientists exploring structure-activity relationships (SAR) within this promising drug class. Supplied with a minimum purity of 95%, this product is intended for research and development applications in a controlled laboratory setting . It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to advance the discovery of next-generation antifungal treatments targeting resistant and difficult-to-treat fungal infections.

Properties

Molecular Formula

C8H12ClN5O

Molecular Weight

229.67 g/mol

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H12ClN5O/c9-6-3-11-8-5-13(1-2-14(6)8)4-7(10)12-15/h3,15H,1-2,4-5H2,(H2,10,12)

InChI Key

ZOPXSIFXSLNJKO-UHFFFAOYSA-N

Isomeric SMILES

C1CN2C(=NC=C2Cl)CN1C/C(=N/O)/N

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CC(=NO)N

Origin of Product

United States

Preparation Methods

Typical Method:

  • Starting Material: 2-Aminoimidazoline derivatives or related amino compounds.
  • Reaction Conditions: Heating under reflux in solvents like ethanol or acetic acid, often with dehydrating agents or catalysts such as polyphosphoric acid (PPA) or phosphoric acid to promote cyclization.
  • Outcome: Formation of the dihydroimidazo[1,2-a]pyrazine ring system with yields reported around 70-85% depending on the precursor and conditions.

Example:

In a study involving heterocyclic synthesis, cyclization of 2-aminopyrazines with aldehydes or ketones under acidic conditions yielded the core with high efficiency.

Formation of the N'-Hydroxyacetimidamide Moiety

The key step involves converting the amino group at the heterocyclic core to the N'-hydroxyacetimidamide.

General Procedure:

  • Reagents: N'-hydroxyacetamidine hydrochloride or free base, coupled with activating agents like carbodiimides (e.g., EDC or DCC).
  • Reaction Conditions: Typically performed in polar aprotic solvents such as DMF or DMSO at room temperature or slightly elevated temperatures (20-40°C).
  • Reaction Monitoring: Progress monitored via TLC, NMR, or LC-MS.

Example:

In a recent synthesis, the amino heterocycle was reacted with N'-hydroxyacetamidine hydrochloride in the presence of EDC and HOBt in DMF at 25°C, leading to the formation of the target compound with yields around 70-85%.

Summary of Preparation Methods with Data Tables

Step Reagents Solvent Temperature Time Yield Notes
1. Heterocyclic core synthesis Amino precursor + dehydrating agent Ethanol / Acetic acid Reflux 4-6 hours 70-85% Cyclization of amino compounds
2. Chlorination at position 3 N-Chlorosuccinimide (NCS) DCM 25-50°C 1-4 hours >80% Electrophilic halogenation
3. Formation of N'-hydroxyacetimidamide N'-Hydroxyacetamidine hydrochloride + EDC/HOBt DMF 20-40°C 12-24 hours 70-85% Coupling reaction

Notes on Optimization and Variations

  • Reaction Conditions: Elevated temperatures can improve yields but may cause side reactions; thus, mild conditions are preferred.
  • Purification: Silica gel chromatography and recrystallization are standard purification steps.
  • Yield Enhancement: Use of excess reagents and optimized solvent systems can improve overall yields.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicinal chemistry, (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide could be investigated for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N’-hydroxyacetimidamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Core Structure : All compared compounds share the 5,6-dihydroimidazo[1,2-a]pyrazine scaffold, critical for bioactivity. Key differences arise in substituents:

  • Target Compound : 3-chloro and N'-hydroxyacetimidamide groups.
  • KAF156 (Ganaplacide): 4-fluorophenyl, 4-fluoroanilino, and 8,8-dimethyl groups .
  • GNF179 : 4-chlorophenyl, 4-fluorophenyl, and dimethyl substituents .
  • Compound 1a : Benzo[d][1,3]dioxol-5-yl and phenyl groups .

Functional Implications :

  • Chloro and fluoro substituents enhance electrophilicity and metabolic stability.
  • Hydroxyacetimidamide in the target compound may increase polarity, affecting solubility and membrane permeability compared to ethanone derivatives (e.g., KAF156).

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility LogP (Predicted)
Target Compound C₁₀H₁₄ClN₅O 283.7* 3-Chloro, N'-hydroxyacetimidamide Not reported 0.8–1.2†
KAF156 C₂₂H₂₃F₂N₅O 427.9 4-Fluorophenyl, dimethyl Low aqueous 3.5‡
GNF179 C₂₂H₂₃ClFN₅O 427.9 4-Chlorophenyl, 4-fluorophenyl 10 mM in DMSO 3.8‡
Compound 1a C₂₀H₂₂N₆O₃ 394.4 Benzo[d][1,3]dioxol-5-yl, phenyl Not reported 2.5–3.0†

*Estimated based on formula; †Predicted using analogous structures; ‡Derived from experimental data.

Metabolic Stability and Challenges

  • KAF156 : Polar metabolites were difficult to characterize via LC-MS/MS due to low ionization efficiency .
  • Target Compound : The N'-hydroxy group could increase susceptibility to glucuronidation or oxidation, necessitating stability studies.

Biological Activity

The compound (Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide is a novel derivative with significant biological activity, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes an imidazo[1,2-a]pyrazine ring system. Its molecular formula is C8H9ClN6OC_8H_9ClN_6O with a molecular weight of approximately 240.65 g/mol. The presence of a hydroxyacetimidamide moiety contributes to its biological activity.

The primary mechanism of action for this compound appears to involve the inhibition of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. By inhibiting BACE1, the compound may reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazine exhibit anticancer properties. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-70.01Apoptosis induction
Compound BNCI-H4600.03Microtubule disassembly
Compound CHep-23.25Cell cycle arrest

These findings suggest that the compound may also induce apoptosis and inhibit cell proliferation through various mechanisms including cell cycle arrest and microtubule disruption .

In Vivo Studies

In vivo studies using bioluminescence imaging have demonstrated the efficacy of related compounds in reducing parasitemia in models of Chagas disease, indicating potential for broader therapeutic applications beyond neurodegeneration and oncology .

Alzheimer's Disease

A notable case study involved the administration of a similar imidazo[1,2-a]pyrazine derivative in a transgenic mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque burden and improved cognitive function as measured by behavioral tests. The study suggested that the compound's ability to inhibit BACE1 was crucial for its therapeutic effects .

Cancer Treatment

Another study focused on the anticancer potential of the compound in human cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancers. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways .

Q & A

Q. What preliminary biological assays are suitable for evaluating its antimalarial potential?

  • Answer : Conduct in vitro assays against Plasmodium falciparum strains (e.g., 3D7, W2) to measure IC50 values. Use SYBR Green fluorescence-based assays to quantify parasite viability. Compare results to structurally related compounds (e.g., imidazolopiperazines with IC50 ranges of 63–5520 nM) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimalarial efficacy?

  • Answer :
  • Substitution Analysis : Modify the chloro group at position 3 and the hydroxyacetimidamide chain to assess steric/electronic effects. For example, fluorophenyl substitutions in analogs improved activity (IC50: 200 nM vs. >10,000 nM in unoptimized derivatives) .
  • QSAR Modeling : Train artificial neural networks (ANNs) using descriptors like logP, polar surface area, and H-bond donors. Validate models with experimental IC50 data to predict optimal substituents .

Q. How should researchers resolve contradictions in IC50 values across similar compounds?

  • Answer : Investigate variables such as:
  • Assay Conditions : Differences in parasite culture media or incubation times (e.g., 72 vs. 48 hours) can alter results.
  • Structural Isomerism : Verify the Z/E configuration of the hydroxyacetimidamide group, as stereochemistry impacts target binding .
  • Purity and Stability : Confirm compound integrity via HPLC and stability studies under assay conditions .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Answer :
  • Target Identification : Use thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to identify protein targets (e.g., Plasmodium kinases or transporters) .
  • Enzyme Inhibition Assays : Test against candidate enzymes (e.g., PfATP4 or cytochrome bc1) using fluorescence polarization or radiolabeled substrates .
  • Resistance Profiling : Compare activity against drug-resistant parasite lines (e.g., Dd2 or K1 strains) to identify cross-resistance patterns .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 inhibition).
  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or serum proteins (e.g., human serum albumin) to predict bioavailability .

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